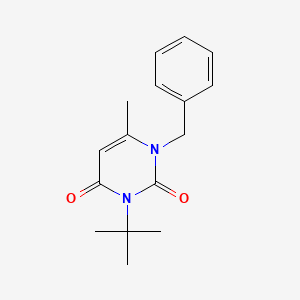

![molecular formula C18H15N3O2 B5577808 5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)

5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids in the presence of reagents such as polyphosphoric acid. A specific method for synthesizing benzimidazole derivatives includes the reaction of 2-(α-bromo benzyl) benzimidazole with Schiff bases and cyclocondensation with appropriate reagents, producing compounds with potent biological effects (Manik Sharma, D. Kohli, & Smita Sharma, 2010).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives has been conducted using various spectroscopic techniques. For instance, 3,5-Bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine demonstrates an antiperiplanar conformation of the benzimidazole groups and forms two-dimensional networks via hydrogen bonding (Yan-An Li, Qi-kui Liu, Jianping Ma, & Yu‐Bin Dong, 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, formylation, acylation, bromination, nitration, and sulfonation. These reactions are essential for the modification of the benzimidazole core and the introduction of different substituents that impact the compound's biological and physical properties (E. Vlasova, A. Aleksandrov, & M. M. El’chaninov, 2010).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting point, and crystal structure, are influenced by the nature of the substituents on the benzimidazole nucleus. For example, the crystal structure of 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole shows specific hydrogen bonding patterns and π-π stacking interactions, contributing to the stability of the crystal lattice (C. Afshar, H. Berman, P. Sawzik, L. Lessinger, B. Lim, & R. Hosmane, 1987).

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of benzimidazole derivatives due to their relevance in medicinal chemistry and material science. For instance, the oxidation of methyl groups in benzimidazoles leads to carboxylic acids and formyl derivatives, with their structures confirmed by IR and PMR spectra, highlighting the chemical versatility and potential for further functionalization of such compounds (El’chaninov, Simonov, & Simkin, 1982). This foundational chemistry supports the development of novel compounds for various applications, including pharmaceuticals and materials.

Potential Antihypertensive Activity

Benzimidazole derivatives have been synthesized and evaluated for their antihypertensive activity. The creation of specific benzimidazole derivatives and their pharmacological evaluation indicates the therapeutic potential of these compounds in treating hypertension, suggesting a promising area for further research into related compounds (Sharma, Kohli, & Sharma, 2010).

Antimicrobial and Antifungal Activities

Benzimidazole derivatives exhibit significant antimicrobial and antifungal activities, highlighting their potential as therapeutic agents. For example, studies have shown that specific derivatives demonstrate good antibacterial activity and cytotoxic effects in vitro, which could be leveraged in the development of new antimicrobial and anticancer agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

EP1 Receptor Antagonist Activity

Optimization of sulfonamide derivatives, which are structurally related to the compound of interest, has led to the development of highly selective EP1 receptor antagonists. These compounds have been studied for their EP receptor affinities and antagonist activities, indicating their potential in therapeutic applications targeting the EP1 receptor, which could have implications for treating various diseases, including cancer and inflammation (Naganawa et al., 2006).

properties

IUPAC Name |

5-[(5-phenylfuran-2-yl)methylamino]-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c22-18-20-15-8-6-13(10-16(15)21-18)19-11-14-7-9-17(23-14)12-4-2-1-3-5-12/h1-10,19H,11H2,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVZTOVOSNMOFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)CNC3=CC4=C(C=C3)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

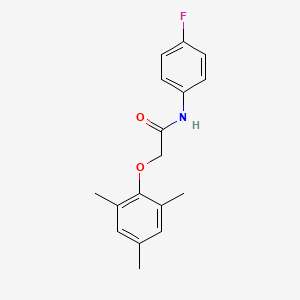

![N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5577727.png)

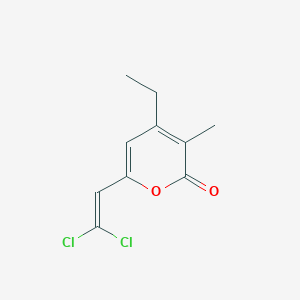

![N-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5577729.png)

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5577743.png)

![4-benzyl-5-butyl-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5577757.png)

![[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)

![2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5577803.png)

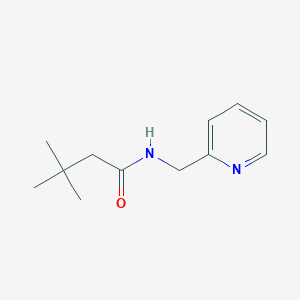

![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)

![2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)

![1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5577826.png)